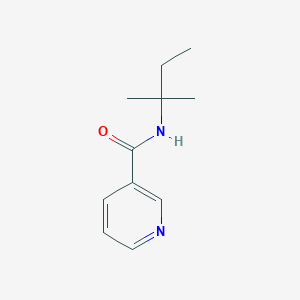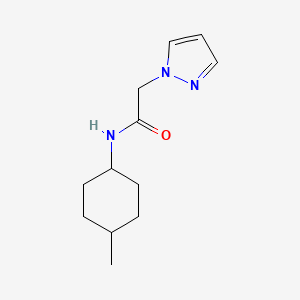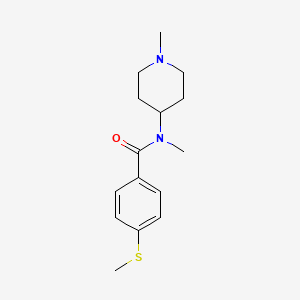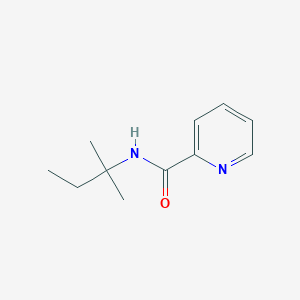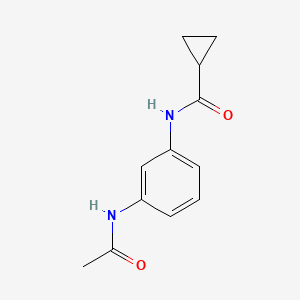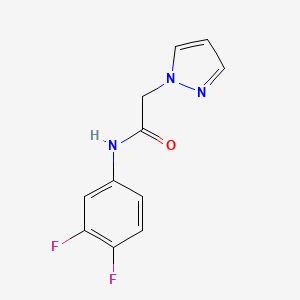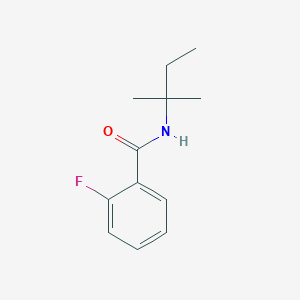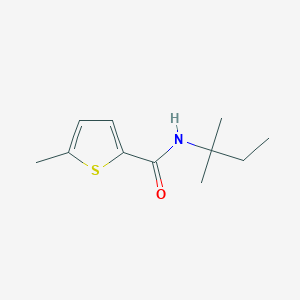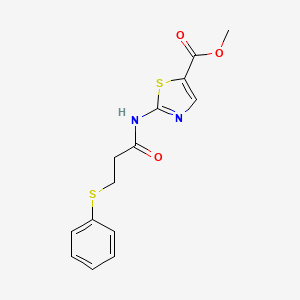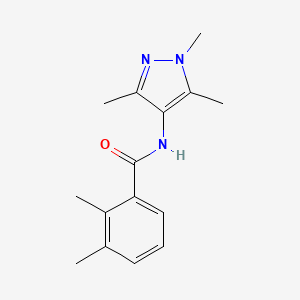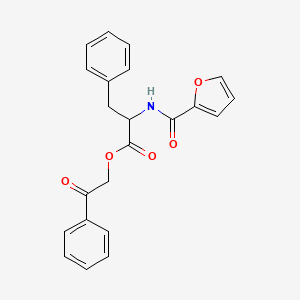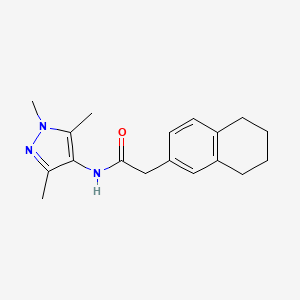
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as THN-PZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THN-PZ is a synthetic compound that belongs to the class of pyrazole-based ligands.
Mecanismo De Acción
THN-PZ is a ligand that binds to the active site of target proteins. It has been shown to bind to the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine. By inhibiting the activity of acetylcholinesterase, THN-PZ increases the levels of acetylcholine in the brain, which can improve cognitive function. THN-PZ has also been shown to modulate the activity of the immune system by binding to the protein, CD40, which is involved in the activation of immune cells.
Biochemical and Physiological Effects:
THN-PZ has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. THN-PZ has also been shown to reduce inflammation in animal models of inflammatory bowel disease. Additionally, THN-PZ has been shown to modulate the immune system by reducing the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THN-PZ has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility of experiments. THN-PZ has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. However, one limitation of THN-PZ is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of THN-PZ. One potential direction is the investigation of THN-PZ as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of THN-PZ as a potential anti-inflammatory agent for the treatment of inflammatory bowel disease. Additionally, THN-PZ could be investigated for its potential use in the treatment of cancer. Further studies are needed to fully understand the potential therapeutic applications of THN-PZ.
In conclusion, THN-PZ is a synthetic compound that has shown promising results in various scientific research applications. It has potential therapeutic applications in the treatment of neurodegenerative disorders, as an anti-inflammatory agent, and as a modulator of the immune system. THN-PZ has low toxicity and is a safe compound for use in lab experiments. Further studies are needed to fully understand the potential therapeutic applications of THN-PZ.
Métodos De Síntesis
The synthesis of THN-PZ involves the condensation of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid with 1,3,5-trimethylpyrazole-4-carboxylic acid using the coupling reagent, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in the presence of a catalyst, 4-dimethylaminopyridine, and a solvent, N,N-dimethylformamide. The resulting product is then purified using chromatographic techniques.
Aplicaciones Científicas De Investigación
THN-PZ has shown promising results in various scientific research applications. It has been shown to have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. THN-PZ has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system. Additionally, THN-PZ has been studied for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12-18(13(2)21(3)20-12)19-17(22)11-14-8-9-15-6-4-5-7-16(15)10-14/h8-10H,4-7,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYNMYVWPVLANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

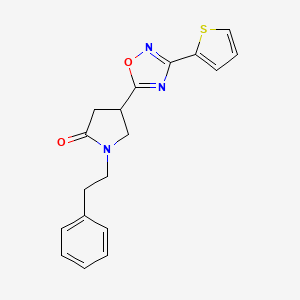
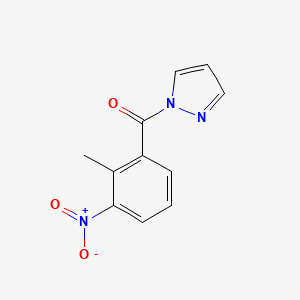
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]quinoxalin-2-one](/img/structure/B7499752.png)
